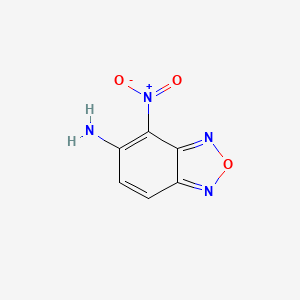
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine is a chemical compound with the empirical formula C16H17NO2S . It is a part of the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds, which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of considerable research interest. One method involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetrahydroquinoline core, which is a common structural motif in various natural products and therapeutic lead compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are typically multicomponent reactions that result in the functionalization of the 1,2,3,4-tetrahydroquinoline scaffold . These reactions often involve isomerization of iminium intermediate .科学的研究の応用
1. Precursors to Beta-amino Acids and Beta-amino Nitriles
Research has demonstrated that compounds related to 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine can serve as intermediates for the synthesis of beta-amino acids and beta-amino nitriles. This is evident in studies where N,N-dibenzylamino alcohols treated with sulfonyl chloride led to rearranged beta-chloro amines, disproving previous assumptions about tetrahydroisoquinoline structures and highlighting their utility in synthesizing valuable beta-amino compounds (Weber, Kuklinski, & Gmeiner, 2000).
2. Synthesis of 1,2-Dihydroquinolines
Another application is the gold-catalyzed intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols, leading to 1,2-dihydroquinolines. This process utilizes a combination of gold and silver catalysts at room temperature to efficiently produce these compounds, which are crucial for synthesizing bioactive tetrahydroquinoline alkaloids like (+/-)-angustureine (Kothandaraman, Foo, & Chan, 2009).
3. Redox Annulations and Dual C–H Functionalization
Further studies have shown that 1,2,3,4-tetrahydroisoquinoline derivatives can undergo redox-neutral annulations involving dual C–H bond functionalization. This method has been applied to various substrates, including 2-alkylquinoline-3-carbaldehydes and their isomers, as well as pyridine analogues, showcasing the versatility of these reactions in constructing complex molecular architectures (Zhu & Seidel, 2017).
4. Antibacterial Activity of N-amino-derivatives
The antibacterial properties of N-amino-derivatives synthesized from condensed pyridines, including pyrano[3,4-c]pyridines and tetrahydroisoquinolines, have been investigated, offering insights into their potential medicinal applications. These studies provide a foundation for further research into the therapeutic uses of these compounds (Paronikyan et al., 2013).
将来の方向性
The future directions for research on 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine could involve further exploration of its biological activities and potential applications in treating various diseases. Additionally, the development of novel THIQ analogs with potent biological activity could be a promising area of future research .
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12-4-7-15(8-5-12)21(19,20)18-10-2-3-13-11-14(17)6-9-16(13)18/h4-9,11H,2-3,10,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOMLGZZBNLJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2917736.png)

![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)
![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)
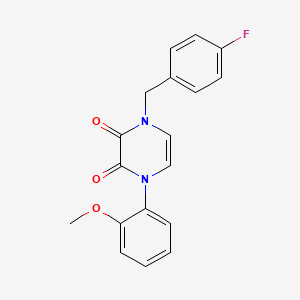
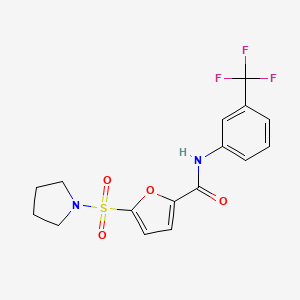
![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)
![N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2917748.png)
![6-tert-butyl-3-[(2,4-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2917750.png)
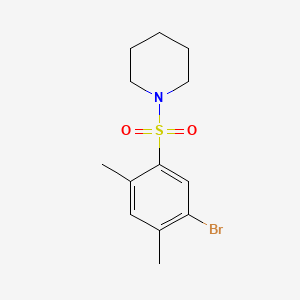
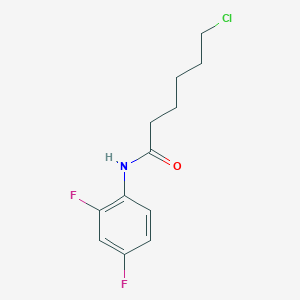
![4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2917754.png)
![N-(7-methyl-2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)-4-nitrobenzamide](/img/structure/B2917756.png)
